molecular formula C15H28N2O3 B13869917 Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

Cat. No.: B13869917
M. Wt: 284.39 g/mol
InChI Key: VEVACIOMNFRTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a pyrrolidin-1-ylmethyl substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, enabling further functionalization for drug discovery and crystallographic studies. Its synthesis typically involves Boc protection of the piperidine nitrogen followed by substitution or coupling reactions at the 4-position .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-10-6-15(19,7-11-17)12-16-8-4-5-9-16/h19H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVACIOMNFRTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

A common synthetic approach involves nucleophilic substitution or reductive amination at the 4-position of a Boc-protected piperidine intermediate bearing a suitable leaving group or reactive handle such as a hydroxy or mesylate group. The pyrrolidine moiety is introduced via alkylation or amination reactions.

Representative Preparation Steps

Step Starting Material Reagents & Conditions Yield Notes
1 tert-Butyl 4-hydroxypiperidine-1-carboxylate Conversion to tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate using methanesulfonyl chloride and base 85-95% Mesylation activates the 4-position for nucleophilic substitution
2 Mesylate intermediate Reaction with pyrrolidine or pyrrolidin-1-ylmethyl nucleophile in presence of base (e.g., potassium carbonate or cesium fluoride) in polar aprotic solvent (DMA or DMF) at 80-100 °C 58-84% Nucleophilic substitution to introduce pyrrolidin-1-ylmethyl group
3 Hydrolysis or deprotection if required Mild acidic or basic conditions to adjust functional groups Variable Ensures hydroxy group is present at 4-position

Example from Literature

  • A mesylate intermediate, tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, was prepared and reacted with nucleophiles under nitrogen atmosphere at 100 °C for 24 hours, followed by aqueous workup to isolate the substituted piperidine with high yield (up to 95%).

  • In another protocol, cesium fluoride was used as a base in N,N-dimethylacetamide (DMA) at 85 °C over 12-18 hours to facilitate substitution with pyrrolidine derivatives, yielding the desired product in 58-60% isolated yield after chromatographic purification.

Reaction Conditions and Yields Summary Table

Reaction Step Reagents/Conditions Solvent Temperature Time Yield (%) Reference
Mesylation of 4-hydroxy piperidine Methanesulfonyl chloride, base DCM or similar 0 °C to RT 1-2 h 85-95
Nucleophilic substitution with pyrrolidine Pyrrolidine, K2CO3 or CsF DMA or DMF 85-100 °C 12-24 h 58-84
Purification Chromatography or crystallization Various RT - -

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals include tert-butyl singlet near 1.4 ppm, multiplets for piperidine ring protons between 1.6-3.5 ppm, and signals corresponding to pyrrolidine methylene groups around 2.5-3.5 ppm.

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.

  • Melting Point: Typically reported in the range of 190-200 °C for related Boc-protected piperidine derivatives.

Research Findings and Notes

  • The use of cesium fluoride as a base in polar aprotic solvents improves nucleophilic substitution efficiency at the 4-position of Boc-piperidine intermediates, likely due to enhanced leaving group activation and nucleophile solvation.

  • The Boc protecting group is stable under the reaction conditions used for substitution, allowing selective functionalization without deprotection.

  • Purification by crystallization or chromatography is essential to remove residual starting materials and by-products, especially when using polar solvents like DMA or DMF.

  • Alternative synthetic routes involving click chemistry and triazole formation have been reported for related piperidine carboxylate derivatives, but direct alkylation remains the preferred method for introducing pyrrolidin-1-ylmethyl substituents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 4-position of the piperidine ring in Boc-protected derivatives is a common site for structural modifications, which influence physical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Piperidine-1-carboxylate Derivatives

Compound Name Substituent at 4-Position Key Properties/Data Applications/Notes References
Target Compound :
Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate
Hydroxy + pyrrolidin-1-ylmethyl - Likely moderate polarity due to hydroxyl and tertiary amine.
- Potential for hydrogen bonding.
Intermediate for bioactive molecules; pyrrolidine may enhance CNS penetration.
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl (alkyl chain) - Hydrophobic (logP >3 inferred).
- Synthesized via Boc protection (86% yield).
Lipophilic intermediates for drug candidates.
Tert-butyl 4-hydroxy-4-(o-tolyl)piperidine-1-carboxylate Hydroxy + o-tolyl (aromatic) - High crystallinity (99% yield).
- Aromatic ring enables π-π interactions.
Crystallographic studies; potential kinase inhibitors.
Tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxy-piperidine-1-carboxylate Hydroxy + dihydroxyphenyl - Polar, with multiple H-bond donors.
- Synthesized as a pharmaceutical intermediate.
Anticancer or antimicrobial precursors.
Tert-butyl 4-[hydroxy(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxylate Trifluoromethylpyridinyl - Electron-withdrawing CF₃ group enhances stability.
- Modified via thionyl chloride.
Fluorinated analogs for PET imaging or metabolic studies.
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate Hydroxy + methoxymethyl - Ether group increases solubility.
- Purity: 95% (commercially available).
Solubility-enhancing motifs in prodrugs.
Tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate Hydroxy + methylaminomethyl - Basic amine (pKa ~9–10).
- MW: 244.3, purity: 95%.
Building block for peptidomimetics or enzyme inhibitors.

Key Differences and Implications

Substituent Effects on Reactivity :

  • Alkyl Chains (e.g., 4-methylpentyl in ) reduce polarity, favoring lipid membrane permeability.
  • Aromatic Groups (e.g., o-tolyl in ) enhance crystallinity and π-stacking, useful in X-ray studies.
  • Hydroxy Groups (common in ) introduce H-bonding, improving water solubility and target binding.

Synthetic Yields and Methods :

  • Boc protection typically achieves high yields (86–99%) .
  • Bulky or electron-deficient substituents (e.g., CF₃ in ) may require harsher conditions (e.g., thionyl chloride).

Safety and Handling: Compounds with amines (e.g., pyrrolidinyl or methylamino groups) may require respiratory protection due to irritancy . Aryl derivatives (e.g., dihydroxyphenyl in ) might exhibit higher phototoxicity.

Commercial Availability :

  • Derivatives like tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate are sold at 95% purity , while others (e.g., trifluoromethylpyridinyl analog ) are custom-synthesized.

Biological Activity

Tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a tert-butyl group, a hydroxyl group, and a pyrrolidinylmethyl group attached to a piperidine ring, contribute to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C15H28N2O3
  • Molecular Weight : 284.40 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

This compound exhibits significant biological activity primarily through its interactions with enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly in modulating the activity of certain metabolic enzymes. For instance, it has been studied for its potential role in inhibiting monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain management and inflammation.

Receptor Modulation

The compound also functions as a receptor modulator , potentially influencing various signaling pathways. Its ability to bind to specific receptors suggests applications in drug design, particularly for creating selective modulators that can impact cellular signaling mechanisms.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For example, it has shown promising results against human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating significant cytotoxicity compared to non-cancerous cells .

Case Study: Cancer Cell Lines

Cell LineIC50 (µM)Remarks
MDA-MB-23119.9Significant inhibition
MCF-775.3Notable cytotoxicity
COV31850.2Moderate effectiveness
OVCAR-360.5Comparable to standard chemotherapeutics

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Applications in Drug Development

The unique properties of this compound make it valuable in several fields:

Medicinal Chemistry : It is explored as a precursor in drug development due to its biological activity and ability to modify receptor interactions.

Synthetic Chemistry : The compound serves as a building block for synthesizing more complex organic molecules, facilitating advancements in chemical research .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each possessing unique properties:

Compound NameCAS NumberSimilarity Index
Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate225945580.85
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate381722480.80
Tert-butyl 3-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate103835150.78

These comparisons highlight the distinct functional groups that may confer specific biological activities or reactivity patterns.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised for aerosol-prone procedures . Store the compound in a cool, dry environment away from oxidizers, and dispose of waste via certified hazardous waste services to avoid environmental contamination .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Employ stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Monitor reaction progress via TLC or HPLC-TOF to detect byproducts . For example, tert-butyl-protected piperidine derivatives often require careful pH control during Boc-deprotection to avoid side reactions . Optimize reaction temperatures (e.g., 0–20°C for sensitive steps) and use anhydrous solvents to minimize hydrolysis .

Q. What analytical techniques are most effective for confirming the structural identity of this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to verify piperidine and pyrrolidine ring conformations, FTIR-ATR for functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹), and GC-MS/EI for molecular ion peaks . High-resolution mass spectrometry (HRMS) or HPLC-TOF with exact mass matching (Δppm < 2) ensures molecular formula validation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in molecular conformation?

  • Methodological Answer : Collect high-resolution diffraction data (λ = 0.710–1.541 Å) and use SHELXL for refinement. Apply restraints for disordered tert-butyl groups and hydrogen-bonding networks. Validate the model using R-factor convergence (< 0.05) and electron density maps (e.g., ORTEP-3 for visualization) . For example, SHELXD’s dual-space cycling can resolve phase problems in low-symmetry crystals .

Q. What strategies address contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals. If GC-MS shows unexpected fragments, perform isotopic labeling (e.g., ¹³C-Boc groups) to trace decomposition pathways . For chiral centers, use chiral HPLC or optical rotation comparisons to confirm stereochemistry .

Q. How do hydrogen-bonding patterns influence the compound’s crystallinity and stability?

  • Methodological Answer : Analyze hydrogen-bond donor/acceptors (e.g., hydroxyl and carbonyl groups) using graph-set analysis (N1–H1⋯O1 motifs). Crystallize the compound in polar solvents (e.g., ethanol/water) to promote intermolecular interactions. Thermal gravimetric analysis (TGA) can assess stability by monitoring decomposition temperatures (>150°C for tert-butyl derivatives) .

Q. What mechanistic insights explain side reactions during synthetic modifications of the pyrrolidine moiety?

  • Methodological Answer : Probe nucleophilic substitution at the pyrrolidine nitrogen using DFT calculations to predict activation barriers. For example, steric hindrance from the tert-butyl group may slow alkylation; mitigate this using microwave-assisted heating (80–100°C) or phase-transfer catalysts . Monitor intermediates via in-situ IR to detect unwanted ring-opening or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.